ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyrimidine core, makes it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate typically involves multiple steps:
-
Formation of the Thienopyrimidine Core: : The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of 2-aminothiophene with a suitable aldehyde and a nitrile to form the thienopyrimidine ring.
-
Introduction of the Sulfanyl Group: : The next step is the introduction of the sulfanyl group at the 2-position of the thienopyrimidine ring. This can be done through a nucleophilic substitution reaction using a thiol reagent.
-
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Amines, alkoxides; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate has several scientific research applications:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.
-
Medicine: : Explored for its potential therapeutic applications. The compound’s structure-activity relationship is studied to develop new drugs with improved efficacy and reduced side effects.
-
Industry: : Used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate can be compared with other thienopyrimidine derivatives:
-
Ethyl 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate: : Similar structure but with different substituents, leading to variations in biological activity and chemical reactivity .
-
Thieno[3,2-d]pyrimidine derivatives: : These compounds share the thienopyrimidine core but differ in their substituents, affecting their properties and applications .
-
Imidazole-containing compounds: : While structurally different, these compounds also exhibit diverse biological activities and are used in similar research contexts .
Properties
IUPAC Name |
ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-5-10(13(18)19-6-2)21-14-15-9-7-8(3)20-11(9)12(17)16(14)4/h8,10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCMSFGHQBGZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C)SC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.